3,3'-(5H-indeno[1,2-b]pyridine-5,5-diyl)dipropanenitrile
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Description
5H-indeno[1,2-b]pyridine is a member of pyridines . It has a molecular formula of C12H9N and a molecular weight of 167.21 . It’s also known by other names such as 4-Azafluorene .
Molecular Structure Analysis
The structure of 5H-indeno[1,2-b]pyridine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
5H-indeno[1,2-b]pyridine has a melting point of 93 °C and a boiling point of 306 °C . Its density is predicted to be 1.181±0.06 g/cm3 .Safety and Hazards
When handling 5H-indeno[1,2-b]pyridine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, move the victim into fresh air and consult a doctor immediately .
Properties
IUPAC Name |
3-[5-(2-cyanoethyl)indeno[1,2-b]pyridin-5-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-11-4-9-18(10-5-12-20)15-7-2-1-6-14(15)17-16(18)8-3-13-21-17/h1-3,6-8,13H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONRNIKEVFLMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(CCC#N)CCC#N)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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